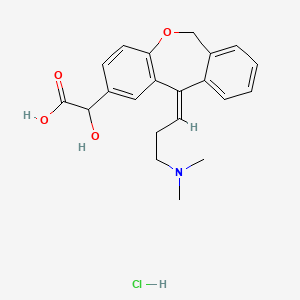

alpha-Hydroxy Olopatadine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

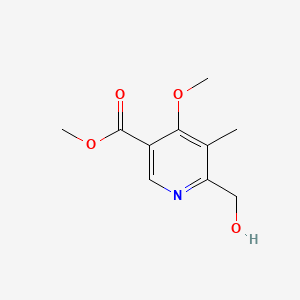

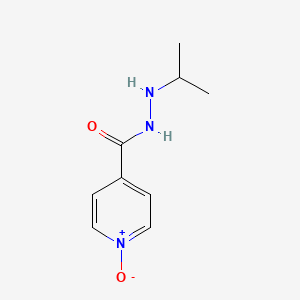

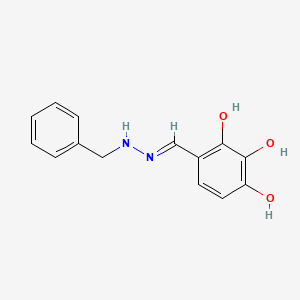

Alpha-Hydroxy Olopatadine Hydrochloride is a compound with the molecular formula C21H23NO4.ClH and a molecular weight of 389.87 . It is used as an impurity reference material . Olopatadine, a selective histamine H1 antagonist and mast cell stabilizer, is used to treat allergic conjunctivitis and rhinitis .

Chemical Reactions Analysis

A study on the degradation profiles of Olopatadine Hydrochloride in eye drops subjected to heat and filtration methods of sterilization has been conducted . The study found that heat sterilization yields a higher content of olopatadine hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration .Physical And Chemical Properties Analysis

This compound is a neat product with a molecular formula of C21H23NO4.ClH and a molecular weight of 389.87 .Wissenschaftliche Forschungsanwendungen

Immunopathogenetic Basis of Allergic Eye Diseases

alpha-Hydroxy Olopatadine Hydrochloride, commonly referred to as Olopatadine, has been subject to research for its applications in allergic ophthalmopathologies. Epidemiological studies highlight a global increase in allergic diseases, including allergic ophthalmopathologies, which have seen a 25% rise. Immunopathogenetic research points towards the activation of histamine receptors and degranulation of mast cells as a foundational cause of allergic eye diseases. Olopatadine, a topical antiallergic drug in ophthalmology, exhibits both antihistamine and membrane cell stabilizer properties, demonstrating effectiveness in alleviating conjunctival allergic symptoms in animal studies. This research underscores the potential of Olopatadine in treating allergic eye conditions by targeting histamine receptors and stabilizing mast cell membranes (Egamberdiyeva et al., 2022).

Mast Cell Stabilization and Antihistaminic Action

Further studies reinforce Olopatadine's dual action as a mast cell stabilizer and antihistamine. In both laboratory and clinical settings, Olopatadine has been shown to effectively manage symptoms of allergic conjunctivitis and ocular allergy, such as itching, redness, and swelling. Its application extends beyond symptom management to potentially altering the allergic response pathway, highlighting its importance in treating ocular allergies with an emphasis on its safety and efficacy across various patient demographics and allergy types. This comprehensive understanding of Olopatadine's pharmacological actions provides a solid foundation for its application in treating ocular allergies and possibly other allergic conditions (Kaliner et al., 2010); (Abelson, 2004).

Advancements in Olopatadine Formulations

The development of Olopatadine formulations marks significant progress in allergic treatment strategies, with newer formulations offering prolonged action and increased efficacy. The introduction of a 0.2% ophthalmic solution of Olopatadine represents an advancement in allergy treatment, allowing for once-daily dosing. This enhancement in the formulation underscores the potential of Olopatadine in improving patient compliance and overall treatment outcomes for ocular allergies. Research into these formulations indicates a commitment to refining treatment options for allergies, aiming for greater efficacy, safety, and patient convenience (Abelson & Gomes, 2008).

Wirkmechanismus

- Histamine H1 Receptors : α-Hydroxy Olopatadine Hydrochloride selectively antagonizes histamine H1 receptors. These receptors play a crucial role in allergic responses, and their blockade reduces the effects of histamine, a primary inflammatory mediator .

- Protein S100-A1 and S100-A2 : It also acts as an antagonist for these proteins, although their specific roles in the context of α-Hydroxy Olopatadine Hydrochloride are not fully elucidated .

- By inhibiting histamine release from mast cells, α-Hydroxy Olopatadine Hydrochloride attenuates allergic reactions. It also stabilizes rodent basophils and human conjunctival mast cells, preventing histamine release .

- The unique receptor binding pocket of α-Hydroxy Olopatadine Hydrochloride contributes to its high selectivity for histamine H1 receptors .

Target of Action

Mode of Action

Safety and Hazards

Olopatadine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and very toxic to aquatic life . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Zukünftige Richtungen

Olopatadine hydrochloride is used for the symptomatic treatment of ocular itching associated with allergic conjunctivitis in ophthalmic formulations and seasonal allergic rhinitis in intranasal formulations . It is currently marketed under several brand names, including Pazeo, Patanase, and Opatanol . Future research may focus on improving the efficacy and safety of this compound in treating allergic conditions.

Eigenschaften

IUPAC Name |

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4.ClH/c1-22(2)11-5-8-17-16-7-4-3-6-15(16)13-26-19-10-9-14(12-18(17)19)20(23)21(24)25;/h3-4,6-10,12,20,23H,5,11,13H2,1-2H3,(H,24,25);1H/b17-8-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDGXVLFDZCQQA-LIUCOPNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857809 |

Source

|

| Record name | {(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}(hydroxy)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1331668-21-3 |

Source

|

| Record name | {(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}(hydroxy)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B590205.png)

![5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B590214.png)

![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B590222.png)